molecular formula C42H59N5O11S B7909819 N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine

Cat. No.: B7909819
M. Wt: 842.0 g/mol
InChI Key: PNYHBAKBBQCIDX-KQICPCTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine is a complex organic compound that combines the properties of a fluorenylmethyloxycarbonyl (Fmoc) protecting group with a biotin moiety. This compound is particularly useful in biochemical and pharmaceutical research due to its dual functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. Subsequent steps involve the attachment of the biotin moiety through a linker, often using activated esters or carbodiimides to facilitate the coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the biotin moiety.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: Substitution reactions can occur at various positions, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation products might include biotin derivatives with altered oxidation states.

  • Reduction products could involve the reduction of the biotin moiety or other functional groups.

  • Substitution products would depend on the specific nucleophiles or electrophiles used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and peptide chemistry.

  • Biology: Employed in the study of protein interactions and enzyme assays.

  • Medicine: Potential use in drug delivery systems and diagnostic tools.

  • Industry: Utilized in the development of biotin-based sensors and bioconjugation techniques.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the biotin moiety with specific molecular targets such as biotin receptors or enzymes. The Fmoc group serves as a protecting group, ensuring that the amino group remains unreactive until the desired stage of the synthesis or application.

Molecular Targets and Pathways:

  • Biotin Receptors: The biotin moiety can bind to biotin receptors on cell surfaces, facilitating cellular uptake or signaling.

  • Enzymes: The compound can interact with enzymes that recognize biotin, influencing various biochemical pathways.

Comparison with Similar Compounds

  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-lysine: Similar structure but lacks the biotin moiety.

  • Biotin-PEG-L-lysine: Similar biotin moiety but different linker structure.

Uniqueness: The uniqueness of this compound lies in its combination of the Fmoc protecting group with the biotin moiety, providing dual functionality that is valuable in both synthetic chemistry and biological applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34-,35?,36?,39?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYHBAKBBQCIDX-KQICPCTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59N5O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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